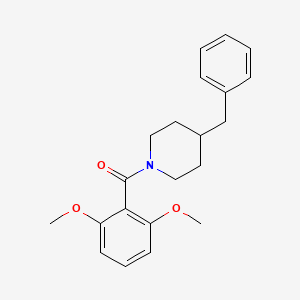
(4-Benzylpiperidin-1-yl)(2,6-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(2,6-dimethoxybenzoyl)piperidine typically involves the acylation of piperidine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, benzyl chloride, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for designing drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Chemical Research: Employed in studies involving reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(2,6-dimethoxybenzoyl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: Another piperidine derivative with similar structural features.
4-Benzylpiperidine: A simpler analogue lacking the 2,6-dimethoxybenzoyl group.
Uniqueness
4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine is unique due to the presence of both the benzyl and 2,6-dimethoxybenzoyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25NO3/c1-24-18-9-6-10-19(25-2)20(18)21(23)22-13-11-17(12-14-22)15-16-7-4-3-5-8-16/h3-10,17H,11-15H2,1-2H3 |
InChI Key |
OFFDHJUTNITBIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















